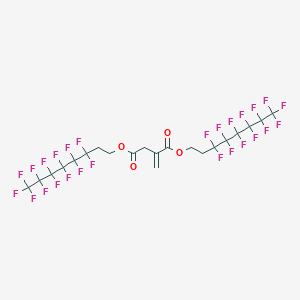

Bis(1H,1H,2H,2H-perfluorooctyl)itaconate

Description

Bis(1H,1H,2H,2H-perfluorooctyl)itaconate (CAS 49676-56-4) is a fluorinated itaconate ester with the molecular formula C₂₁H₁₂F₂₆O₄ and a molecular weight of 822.276 g/mol . Its structure features two 1H,1H,2H,2H-perfluorooctyl groups attached to the itaconic acid backbone, conferring exceptional hydrophobicity and chemical stability. This compound is primarily utilized as a cross-linking agent in fluorinated copolymers, particularly in rigid gas-permeable contact lenses, where its bulky fluorinated side chains enhance oxygen permeability while maintaining mechanical rigidity . Its unique combination of fluorine content and ester functionality makes it valuable in high-performance materials requiring resistance to solvents, heat, and biofouling.

Properties

CAS No. |

49676-56-4 |

|---|---|

Molecular Formula |

C21H12F26O4 |

Molecular Weight |

822.3 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) 2-methylidenebutanedioate |

InChI |

InChI=1S/C21H12F26O4/c1-7(9(49)51-5-3-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47)6-8(48)50-4-2-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44/h1-6H2 |

InChI Key |

INMZEORJCBRDMK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H,1H,2H,2H-perfluorooctyl)itaconate typically involves the esterification of itaconic acid with 1H,1H,2H,2H-perfluorooctanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(1H,1H,2H,2H-perfluorooctyl)itaconate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Bis(1H,1H,2H,2H-perfluorooctyl)itaconate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

Biology: Employed in the development of hydrophobic coatings for biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of high-performance materials, such as water-repellent fabrics and corrosion-resistant coatings.

Mechanism of Action

The mechanism of action of Bis(1H,1H,2H,2H-perfluorooctyl)itaconate involves its interaction with various molecular targets. The compound’s fluorinated chains provide hydrophobic interactions, while the ester groups can participate in hydrogen bonding and other polar interactions. These properties enable it to form stable complexes with other molecules, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Environmental and Regulatory Considerations

However, degradation products (e.g., perfluorooctanoic acid) could still pose risks, necessitating lifecycle assessments for industrial use.

Biological Activity

Bis(1H,1H,2H,2H-perfluorooctyl)itaconate is a fluorinated compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article reviews the biological activity of this compound, synthesizing data from diverse sources and presenting relevant case studies.

Chemical Structure and Properties

This compound is a diester derived from itaconic acid and perfluorooctanol. Its structure includes two perfluorinated octyl groups attached to the itaconate backbone, which contributes to its unique chemical properties such as hydrophobicity and thermal stability. These characteristics make it a candidate for various applications including coatings and adhesives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈F₃₄O₄ |

| Molecular Weight | 366.38 g/mol |

| Solubility | Low solubility in water |

| Thermal Stability | High |

| Hydrophobicity | Very high |

Toxicological Studies

Research on the toxicity of fluorinated compounds has highlighted concerns regarding their persistence and bioaccumulation in biological systems. This compound falls under the category of per- and polyfluoroalkyl substances (PFAS), which have been linked to various health risks including hormonal disruption and carcinogenic effects.

Antioxidant Activity

Emerging research suggests that certain fluorinated compounds may exhibit antioxidant properties. A study by Burda & Oleszek (2024) noted that some fluorinated compounds could inhibit lipid oxidation effectively. The antioxidant activity of this compound warrants further investigation due to its potential applications in food packaging and preservation.

Environmental Impact

The environmental persistence of PFAS compounds raises significant concerns. According to a report by DTU Orbit (2023), PFAS have been detected in various environmental matrices, leading to regulatory scrutiny. The accumulation of this compound in ecosystems could pose risks not only to wildlife but also to human health through the food chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.